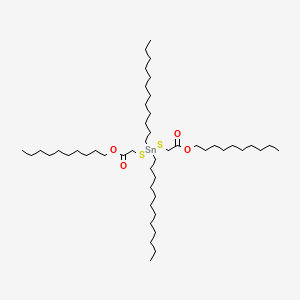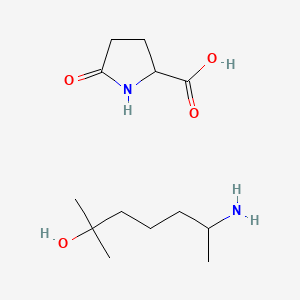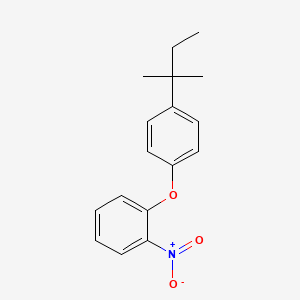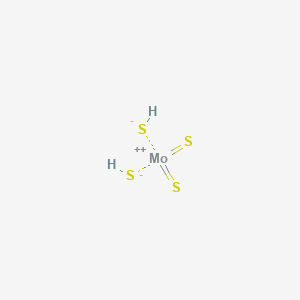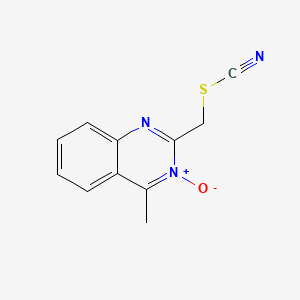
N,N,N,2-Tetramethylimidodicarbonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,2-Tetramethylimidodicarbonic diamide is an organic compound with the molecular formula C6H13N3O2 It is a derivative of imidodicarbonic diamide, characterized by the presence of four methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N,2-Tetramethylimidodicarbonic diamide can be synthesized through the reaction of dimethylamine hydrochloride with dicyano diamide under controlled conditions. The reaction typically occurs at temperatures ranging from 120°C to 140°C over a period of 4 hours, yielding the desired product with a moderate yield . The reaction can be optimized using microwave-assisted synthesis, which enhances the reaction rate and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is designed to maximize yield and minimize by-products, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,2-Tetramethylimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted imidodicarbonic diamides.
Wissenschaftliche Forschungsanwendungen
N,N,N,2-Tetramethylimidodicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N,N,N,2-Tetramethylimidodicarbonic diamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, modulating the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Another tetramethylated diamine with similar properties but different applications.
N,N-Dimethylimidodicarbonimidic diamide: A related compound with fewer methyl groups, used in different synthetic contexts.
Uniqueness
N,N,N,2-Tetramethylimidodicarbonic diamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
54070-65-4 |
|---|---|
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3-(methylcarbamoyl)urea |
InChI |
InChI=1S/C6H13N3O2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChI-Schlüssel |
MQNQLPYQHSJRSV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
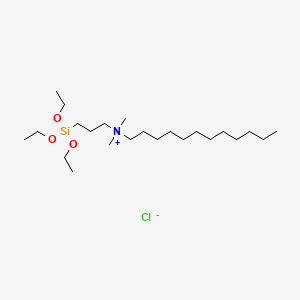

![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)


